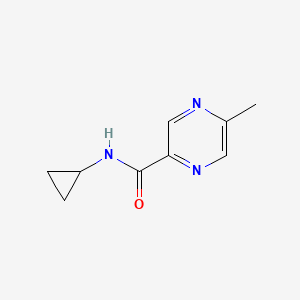

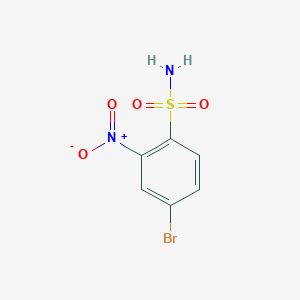

(5-bromopyridin-3-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups, including a bromopyridinyl group, a methyltriazolyl group, and an azetidinyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromopyridinyl group would likely contribute to the compound’s polarity and could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be substituted with other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and polar .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Synthesis and Antibacterial Activity : A related compound, 3-(5-bromopyridin-2-yl)azetidin-3-yl methanamine, was synthesized and evaluated for its antibacterial and antifungal activity, displaying acceptable results (B. G. Rao, A. Prasad, P. Rao, 2013).

- Synthesis for Pharmacological Properties : The reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with various compounds led to the synthesis of derivatives with potential pharmacological properties, including effects on the central nervous system in mice (A. Maliszewska-Guz et al., 2005).

Structural and Chemical Studies

- Physicochemical Properties and Antibacterial Activity : The physicochemical properties of similar compounds have been studied, leading to the synthesis of new compounds with investigated antibacterial activity against various microbial strains (2020, Voprosy Khimii i Khimicheskoi Tekhnologii).

- Efficient Synthesis and Structural Analysis : Efficient methods for the synthesis of related biheterocycles and their structural assessment have been developed, contributing to the understanding of the chemical properties of such compounds (E. C. Aquino et al., 2017).

Potential Therapeutic Applications

- Anticoronavirus and Antitumoral Activity : Derivatives of similar compounds have shown promising in vitro anticoronavirus and antitumoral activity, suggesting potential therapeutic applications (Parameshwara Chary Jilloju et al., 2021).

- Inhibitors of β-Lactamase : Synthesis of related compounds has led to the development of potent inhibitors of bacterial β-lactamases, enhancing the efficacy of penicillins and cephalosporins against resistant bacteria (N. F. Osborne et al., 1994).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit α-glucosidase , an enzyme that plays a crucial role in treating type II diabetes mellitus .

Mode of Action

If it acts similarly to the related compounds, it may inhibit the α-glucosidase enzyme , thereby slowing down the breakdown of carbohydrates into glucose.

Biochemical Pathways

If it acts as an α-glucosidase inhibitor like its related compounds , it would affect the carbohydrate digestion pathway, leading to a slower release of glucose into the bloodstream.

Result of Action

If it acts as an α-glucosidase inhibitor like its related compounds , it would slow down the breakdown of carbohydrates into glucose, leading to a slower increase in blood glucose levels after a meal.

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN5O3S/c1-17-7-15-16-12(17)22(20,21)10-5-18(6-10)11(19)8-2-9(13)4-14-3-8/h2-4,7,10H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIVRBNSPAIYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2626770.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2626775.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)

![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)